molecular formula C12H14F3N3O2 B2510728 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2097889-95-5

2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2510728
CAS No.: 2097889-95-5
M. Wt: 289.258
InChI Key: SEWFAQIJPILPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and a dihydropyridazinone core

Scientific Research Applications

2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl-substituted piperidine with a suitable pyridazinone precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of a trifluoromethyl group, piperidine ring, and dihydropyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-17-10(19)3-2-9(16-17)11(20)18-6-4-8(5-7-18)12(13,14)15/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFAQIJPILPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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